molecular formula C26H25N5O2 B2374216 6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097935-70-9

6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2374216
CAS No.: 2097935-70-9
M. Wt: 439.519
InChI Key: QUBOXBPQYNYLBX-UHFFFAOYSA-N
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Description

The compound “6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a phenyl ring, a pyrazole ring, a piperidine ring, and a pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the phenyl ring might undergo electrophilic aromatic substitution, while the pyrazole ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has shown that compounds related to 6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one possess significant antibacterial and antifungal properties. For instance, pyrazole derivatives have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains (Swarnkar, Ameta, & Vyas, 2014).

Potential in Treating Cancer

Some derivatives of pyrazole, which is structurally related to the compound , have been studied for their potential in treating cancer. For example, the Aurora kinase inhibitor, an analogous compound, shows promise in inhibiting Aurora A, a protein often associated with cancer cell growth (ロバート ヘンリー,ジェームズ, 2006).

Anti-Inflammatory Properties

Derivatives of this compound have demonstrated significant anti-inflammatory properties. Research on similar compounds, such as 2,3-dihydropyrazoles, showed excellent anti-inflammatory activity in in vivo studies (Elgazwy, Nassar, & Zaki, 2012).

Structural and Spectral Studies

The structural and spectral characteristics of pyrazole derivatives, closely related to the compound of interest, have been extensively studied. This research is essential for understanding the chemical properties and potential applications of these compounds in various scientific fields (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Antimicrobial and Antioxidant Activities

Compounds structurally similar to this compound have been synthesized and tested for their antimicrobial and antioxidant capabilities. These studies provide insights into the potential therapeutic applications of these compounds (Flefel et al., 2018).

Tuberculosis Inhibition

Research has also explored the use of pyrazole derivatives in inhibiting Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. These studies are crucial for developing new treatments for this infectious disease (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods for its synthesis .

Properties

IUPAC Name

6-phenyl-2-[[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2/c32-25-11-10-24(21-6-2-1-3-7-21)28-31(25)19-20-12-16-29(17-13-20)26(33)22-8-4-9-23(18-22)30-15-5-14-27-30/h1-11,14-15,18,20H,12-13,16-17,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBOXBPQYNYLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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